3-Methyl-2-(3-methyl-1,2-thiazol-5-yl)butanoic acid
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Overview
Description
3-Methyl-2-(3-methyl-1,2-thiazol-5-yl)butanoic acid is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-methyl-1,2-thiazol-5-yl)butanoic acid typically involves the formation of the thiazole ring followed by the introduction of the butanoic acid moiety. One common method involves the reaction of α-bromo ketones with thiourea to form the thiazole ring. The reaction conditions usually include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(3-methyl-1,2-thiazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Methyl-2-(3-methyl-1,2-thiazol-5-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(3-methyl-1,2-thiazol-5-yl)butanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole: Known for its flavor and fragrance properties.
4-Methylthiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
5-Methylthiazole: Investigated for its antimicrobial and antifungal activities.
Uniqueness
3-Methyl-2-(3-methyl-1,2-thiazol-5-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a butanoic acid moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
3-methyl-2-(3-methyl-1,2-thiazol-5-yl)butanoic acid |
InChI |
InChI=1S/C9H13NO2S/c1-5(2)8(9(11)12)7-4-6(3)10-13-7/h4-5,8H,1-3H3,(H,11,12) |
InChI Key |
ZKWUQPMAZAZQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)C(C(C)C)C(=O)O |
Origin of Product |
United States |
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